molecular formula C12H13N5 B13427154 1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole

Katalognummer: B13427154
Molekulargewicht: 227.27 g/mol
InChI-Schlüssel: FBJWRTJPCAAZEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[1,2-b]pyrazole core, which is fused with a pyrazine ring, and an isopropyl group attached to the nitrogen atom. The combination of these structural elements imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves the construction of the imidazo[1,2-b]pyrazole core followed by the introduction of the pyrazine and isopropyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrazine with an isopropyl-substituted hydrazine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl-substituted products. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl, and aryl groups .

Wirkmechanismus

The mechanism of action of 1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole is unique due to its specific combination of structural features, including the imidazo[1,2-b]pyrazole core, pyrazine ring, and isopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

The compound 1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS Number: 2098146-89-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fused ring system that includes imidazole and pyrazine moieties. This structural configuration is significant as it influences the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds in this class have been noted to inhibit various enzymes involved in cellular signaling pathways. For instance, imidazo[1,2-b]pyrazole derivatives have shown inhibitory effects on enzymes such as ENPP1, which plays a role in immune regulation and cancer therapy .
  • Antimicrobial Activity : Research indicates that similar pyrazole derivatives exhibit significant antimicrobial properties. For example, derivatives have been tested against pathogens like Staphylococcus aureus, demonstrating effective Minimum Inhibitory Concentration (MIC) values .

Antimicrobial Properties

A study evaluating the antimicrobial efficacy of pyrazole derivatives found that compounds similar to this compound exhibited potent activity against various bacterial strains. The observed MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Potential

Pyrazole derivatives are also being explored for their anticancer properties. A recent review highlighted that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Study 1: ENPP1 Inhibition

In a study focused on imidazo[1,2-a]pyrazine derivatives, compound 7 was identified as a potent ENPP1 inhibitor with an IC50 value of 5.70 nM. This compound enhanced the expression of genes involved in immune response pathways, suggesting potential applications in cancer immunotherapy .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of various pyrazole derivatives against clinically relevant pathogens. The results indicated that certain compounds not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections .

Data Summary

Activity MIC (μg/mL) IC50 (nM) Target
Antimicrobial0.22 - 0.25-Staphylococcus aureus
ENPP1 Inhibition-5.70ENPP1
Anticancer (Apoptosis)-49.85Cancer Cell Lines

Eigenschaften

Molekularformel

C12H13N5

Molekulargewicht

227.27 g/mol

IUPAC-Name

1-propan-2-yl-6-pyrazin-2-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C12H13N5/c1-9(2)16-5-6-17-12(16)7-10(15-17)11-8-13-3-4-14-11/h3-9H,1-2H3

InChI-Schlüssel

FBJWRTJPCAAZEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=CN2C1=CC(=N2)C3=NC=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.